molecular formula C19H19NO5 B1319931 Fmoc-2-amino-3-methoxypropionic acid CAS No. 215189-51-8

Fmoc-2-amino-3-methoxypropionic acid

Cat. No.: B1319931
CAS No.: 215189-51-8
M. Wt: 341.4 g/mol
InChI Key: YFWAFELGMGZCHL-UHFFFAOYSA-N
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Preparation Methods

The preparation of Fmoc-2-amino-3-methoxypropionic acid typically involves the protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for the synthesis of peptides, as it prevents unwanted reactions at the amino group during peptide bond formation . The synthetic route generally includes the following steps:

Chemical Reactions Analysis

Fmoc-2-amino-3-methoxypropionic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fmoc-2-amino-3-methoxypropionic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of Fmoc-2-amino-3-methoxypropionic acid involves the protection of the amino group with the Fmoc group. This protection allows for selective reactions at other functional groups, facilitating the synthesis of peptides and other complex molecules. The Fmoc group is typically removed under basic conditions, revealing the free amino group for further reactions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWAFELGMGZCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215189-51-8
Record name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(=O)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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